4-Oxatricyclo[6.2.0.0~3,5~]decane
Description
Overview of Complex Polycyclic Ether Architectures
Polycyclic ethers are a diverse class of molecules characterized by multiple fused or bridged ring systems containing an ether linkage. These architectures are widespread in nature, particularly in marine natural products. researchgate.net The structural complexity can range from relatively simple fused systems to highly intricate bridged and spirocyclic arrangements. Many natural products containing these frameworks exhibit potent biological activities, which has spurred significant efforts to develop synthetic routes to access them and their analogues for further study. rsc.org The arrangement of the rings and the stereochemistry of the ether linkages are crucial for their biological function. The inherent strain and conformational rigidity of many polycyclic ether systems present unique challenges and opportunities in chemical synthesis.
Nomenclature and Structural Characteristics of Oxatricyclodecane Systems
The nomenclature of polycyclic systems provides a precise description of their complex three-dimensional structure. The name "4-Oxatricyclo[6.2.0.0³˒⁵]decane" systematically describes a specific tricyclic ether.
Tricyclo : This prefix indicates the presence of three rings in the molecular structure.
deca : This signifies a total of ten carbon atoms in the parent hydrocarbon framework.
4-Oxa : This indicates that a carbon atom at position 4 is replaced by an oxygen atom, creating an ether.
[6.2.0.0³˒⁵] : These numbers within the brackets describe the connectivity and size of the bridges connecting the two main bridgehead atoms. Following IUPAC nomenclature for bridged polycyclic systems, the numbers represent the lengths of the carbon paths between the bridgeheads. In this case, there is a six-atom bridge, a two-atom bridge, and two zero-atom bridges. The superscripts (³˒⁵) specify the locations of the third bridge, which connects atoms 3 and 5.
This nomenclature defines a core bicyclo[6.2.0]decane system, which contains a six-membered and a two-membered bridge between two bridgehead carbons. An additional bond between atoms 3 and 5 creates the third ring. The oxygen atom is located at position 4 within the six-membered bridge. The structure is inherently strained due to the fusion of the rings.
Table 1: Structural and Chemical Properties of 4-Oxatricyclo[6.2.0.0³˒⁵]decane
| Property | Value |
| Molecular Formula | C₉H₁₄O |
| Systematic Name | 4-Oxatricyclo[6.2.0.0³˒⁵]decane |
| Core Skeleton | Tricyclodecane |
| Heteroatom | Oxygen at position 4 |
| Ring System | Tricyclic, Bridged |
| Bridge Description | [6.2.0.0³˒⁵] |
Significance of Bridged Cyclic Ethers in Chemical Research and Synthesis
Bridged cyclic ethers, including oxatricyclodecane frameworks, are significant for several reasons. They are privileged structural motifs found in a variety of biologically active natural products. researchgate.net For instance, compounds containing the oxabicyclo[m.n.1] ring system, a related bridged ether structure, are critical core skeletons of many important molecules. researchgate.net The synthesis of these complex structures serves as a benchmark for developing new synthetic methodologies. nih.gov
Furthermore, these strained ring systems can act as versatile synthetic intermediates. The ring strain associated with oxabicyclic compounds can be harnessed in ring-opening reactions to produce highly functionalized cyclic and acyclic structures that might be difficult to access through other means. researchgate.net This strategy has been incorporated into the efficient synthesis of many complex natural products. researchgate.net
Historical Development of Synthetic Strategies for Tricyclic Ethers
The synthesis of ethers is a fundamental transformation in organic chemistry, with traditional methods like the Williamson ether synthesis being developed over a century ago. arkat-usa.org However, the construction of complex, strained tricyclic ether systems requires more advanced and specialized strategies. The development of methods to create these architectures has evolved significantly, moving from harsh reaction conditions to milder, more selective catalytic processes. arkat-usa.org
Key historical and modern strategies applicable to the synthesis of tricyclic ethers include:
Intramolecular Cyclization: This is one of the most common approaches, where a molecule containing a hydroxyl group and a suitable leaving group (or a double bond) is induced to cyclize. Transannular cyclizations, where a reaction occurs across a medium-sized ring to form a bicyclic or tricyclic system, have been particularly powerful for generating bridged ethers. rsc.orgnih.gov
Cycloaddition Reactions: Reactions like the Diels-Alder reaction ([4+2] cycloaddition) or [2+2] photocycloadditions can be used to construct the carbocyclic core, which is then further elaborated into the ether. nih.gov
Rearrangement Reactions: The rearrangement of other cyclic systems, such as the acid-catalyzed rearrangement of epoxides, can lead to the formation of more complex ether frameworks. nih.gov
Modern Catalytic Methods: The advent of transition-metal catalysis and organocatalysis has introduced a host of new possibilities. For example, palladium-catalyzed ring-opening of oxabicyclic alkenes has become a useful tool. researchgate.net Similarly, Prins cyclizations, promoted by acid catalysts, are widely used to form various oxygenated heterocycles. researchgate.net
The synthesis of complex ethers has been advanced by the development of reactions that proceed under neutral or mild conditions, a significant improvement over classical methods that often required strong acids or bases. arkat-usa.org
Table 2: Overview of Synthetic Strategies for Cyclic Ethers
| Strategy | Description | Key Features |
| Intramolecular Sₙ2 Reaction | A hydroxyl group displaces an internal leaving group to form a cyclic ether. nih.gov | A foundational method, relies on stereospecific inversion. |
| Transannular Cyclization | An atom within a medium-to-large ring attacks another part of the ring to form a bridged system. rsc.orgnih.gov | Excellent for creating complex bi- and tricyclic frameworks. |
| Prins Cyclization | An acid-promoted reaction between an aldehyde (or ketone) and a homoallylic alcohol. researchgate.net | Versatile for forming various sizes of oxygen heterocycles. |
| Ring-Closing Metathesis (RCM) | A diene is cyclized using a transition metal catalyst (e.g., Grubbs catalyst) to form a cyclic alkene, which can be part of an ether. nih.gov | Powerful for constructing medium and large rings. |
| [2+2] Photocycloaddition | A photochemical reaction that can form four-membered rings (oxetanes). nih.gov | A key method for synthesizing oxetane-containing products. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
343264-77-7 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-oxatricyclo[6.2.0.03,5]decane |
InChI |
InChI=1S/C9H14O/c1-2-7-5-9-8(10-9)4-3-6(1)7/h6-9H,1-5H2 |
InChI Key |
CJXSODAPBONGOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CCC3C(C2)O3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Oxatricyclo 6.2.0.03,5 Decane and Analogs
Retrosynthetic Disconnections and Strategic Bond Formations
A logical retrosynthetic analysis of 4-Oxatricyclo[6.2.0.03,5]decane suggests several key disconnections that simplify the target molecule into more readily accessible precursors. The core of the strategy lies in the sequential or concerted formation of the fused ring system.
One primary disconnection is the C-O bond of the oxetane (B1205548) ring, leading back to a bicyclic alcohol. This approach simplifies the target to a substituted bicyclo[6.2.0]decane derivative, which itself can be further deconstructed. Another powerful strategy involves a [2+2] cycloaddition to form the cyclobutane (B1203170) ring at a late stage.
Key Retrosynthetic Pathways:
Pathway A: Oxetane Formation via Intramolecular Cyclization: This is one of the most common strategies for forming oxetane rings. beilstein-journals.orgnih.gov The key disconnection is the C-O bond, which points to a 1,3-diol or a related functionalized precursor on a bicyclo[6.2.0]decane skeleton. The challenge then becomes the stereocontrolled synthesis of this bicyclic intermediate.
Pathway B: Cyclobutane Formation via [2+2] Cycloaddition: The cyclobutane ring can be formed through a [2+2] photocycloaddition between an appropriate alkene and a ketene (B1206846) or another alkene. researchgate.net For the target molecule, this could involve the cycloaddition of a cyclobutene (B1205218) derivative with a suitable dienophile.
Pathway C: Bicyclo[6.2.0]decane Core Synthesis: The bicyclo[6.2.0]decane framework can be approached through various methods, including ring-closing metathesis (RCM) or intramolecular alkylation reactions.
A plausible retrosynthetic analysis is depicted below:
A conceptual retrosynthetic analysis of 4-Oxatricyclo[6.2.0.03,5]decane, highlighting key bond disconnections.The strategic formation of the key bonds would rely on well-established, yet carefully chosen, chemical transformations to control the stereochemistry of the multiple chiral centers in the molecule.
Stereoselective and Enantioselective Synthetic Routes
The synthesis of a single enantiomer of 4-Oxatricyclo[6.2.0.03,5]decane requires the use of asymmetric synthesis techniques. This section explores several powerful strategies to achieve this goal.
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govwikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of the target molecule, a chiral auxiliary could be employed to control the formation of key stereocenters in a precursor.
A hypothetical approach could involve the use of an Evans' oxazolidinone auxiliary to direct an asymmetric aldol (B89426) reaction, which would establish two new stereocenters in a precursor to the bicyclo[6.2.0]decane core. springerprofessional.de For instance, the reaction of a chiral enolate with an appropriate aldehyde could set the stage for the subsequent cyclization events.
Another strategy could utilize a sugar-derived chiral auxiliary to control the stereochemistry of a cycloaddition reaction. acs.org The steric bulk and defined stereochemistry of the sugar moiety can effectively shield one face of the reactant, leading to a highly diastereoselective transformation.
| Chiral Auxiliary | Applicable Reaction | Potential Precursor | Reference |
| Evans' Oxazolidinone | Asymmetric Aldol Reaction | Acyclic precursor to the bicyclo[6.2.0]decane ring | springerprofessional.de |
| Camphorsultam | Asymmetric Diels-Alder | Formation of a bicyclic precursor | wikipedia.org |
| Sugar-based auxiliaries | Asymmetric Epoxidation | Precursor for oxetane ring formation | acs.org |
Catalytic asymmetric synthesis is a highly efficient method for the preparation of chiral compounds, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.
While direct catalytic asymmetric synthesis of the target molecule is not yet reported, related transformations provide a blueprint. For instance, the asymmetric cyclopropanation of alkenes using chiral rhodium or cobalt catalysts is a well-established method. nih.govdicp.ac.cnnih.gov The resulting cyclopropane (B1198618) can then be elaborated into the cyclobutane ring of the target system.
Magnesium carbenoids have emerged as versatile intermediates in organic synthesis. clockss.orgrsc.orgpharm.or.jpbeilstein-journals.orgresearchgate.net They are typically generated from the reaction of a sulfoxide (B87167) with a Grignard reagent. While their use in catalytic asymmetric reactions is still developing, their ability to undergo 1,3-C-H insertion reactions to form cyclopropanes presents an intriguing possibility for the asymmetric synthesis of precursors to the target molecule. clockss.org A chiral ligand could potentially be used to control the stereochemistry of this insertion reaction.
| Catalyst Type | Reaction | Key Intermediate | Reference |
| Chiral Rhodium Catalyst | Asymmetric Cyclopropanation | Chiral cyclopropane | wikipedia.org |
| Chiral Cobalt Catalyst | Asymmetric Cyclopropanation | Chiral cyclopropane | nih.govdicp.ac.cnnih.gov |
| Chiral Ligand/Mg | Hypothetical Asymmetric 1,3-C-H insertion | Chiral cyclopropane | clockss.orgrsc.org |
Desymmetrization of a prochiral or meso-compound is a powerful strategy for the synthesis of enantiomerically pure materials. ua.es This approach involves the selective reaction of one of two enantiotopic functional groups in the presence of a chiral catalyst or reagent.
A potential prochiral precursor for the synthesis of 4-Oxatricyclo[6.2.0.03,5]decane could be a meso-bicyclo[6.2.0]decane derivative with two enantiotopic functional groups. For example, a meso-diol could be selectively acylated or silylated using a chiral catalyst, leading to an enantiomerically enriched mono-protected diol. This intermediate could then be carried forward to the target molecule.
Enzymatic desymmetrization is another highly effective method. rsc.orgpwr.edu.pl For example, a lipase (B570770) could be used to selectively hydrolyze one of two ester groups in a meso-diester precursor, affording a chiral mono-acid.
| Strategy | Prochiral Substrate | Key Transformation | Reference |
| Catalytic Asymmetric Acylation | meso-Bicyclic Diol | Monoacylation | ua.es |
| Enzymatic Hydrolysis | meso-Bicyclic Diester | Monohydrolysis | rsc.org |
| Asymmetric Ring Opening | meso-Epoxide | Nucleophilic Ring Opening | ua.es |
Intramolecular Cyclization and Cycloaddition Reactions
The construction of the fused ring system of 4-Oxatricyclo[6.2.0.03,5]decane relies heavily on efficient intramolecular reactions.
Halogen-mediated cycloetherification, also known as halocyclization, is a powerful method for the synthesis of cyclic ethers. rsc.orgbeilstein-journals.org The reaction involves the electrophilic addition of a halogen to an alkene, followed by intramolecular trapping of the resulting halonium ion by a hydroxyl group.
In the context of synthesizing 4-Oxatricyclo[6.2.0.03,5]decane, an iodo- or bromoetherification reaction could be employed to form the oxetane ring. This would involve a precursor containing a cyclobutane ring with a suitably positioned alcohol and an alkene. The stereochemical outcome of the cyclization is often controlled by the geometry of the substrate, leading to a high degree of stereoselectivity.
| Halogen Source | Precursor | Product | Reference |
| Iodine (I2) | Bicyclic alcohol with a pendant alkene | Iodo-substituted tricyclic ether | rsc.org |
| N-Bromosuccinimide (NBS) | Bicyclic alcohol with a pendant alkene | Bromo-substituted tricyclic ether | beilstein-journals.org |
Other powerful intramolecular reactions for the construction of the target's framework include the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, which can directly form the oxetane ring. beilstein-journals.orgmdpi.com
Pericyclic Reactions for Ring Construction
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are fundamental in constructing the strained rings of the 4-oxatricyclo[6.2.0.0³˒⁵]decane scaffold. rsc.org These reactions are highly stereospecific, which is crucial for controlling the relative stereochemistry of the multiple chiral centers in the target molecule. masterorganicchemistry.com
The construction of the bicyclo[6.2.0]octane core, representing the fusion of the cyclobutane and the oxygen-containing six-membered ring, can be envisioned through a [2+2] photocycloaddition. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a primary method for synthesizing the oxetane (four-membered ether) ring. wikipedia.orgorganic-chemistry.org In an intramolecular context, an appropriate unsaturated carbonyl precursor could be irradiated to form the fused cyclobutane-ether system. For instance, the irradiation of 3-(pent-4-enyl)oxy-cyclohex-2-enones has been shown to afford 2-oxabicyclo[4.2.0]octane systems stereospecifically. rsc.org This highlights the feasibility of creating the fused cyclobutane and tetrahydropyran (B127337) rings in a single step. The stereoselectivity of such cycloadditions can often be controlled, with exo-selective formation of bicyclic oxetanes being common. rsc.org
Following the formation of a bicyclic alkene intermediate, such as a 4-oxabicyclo[6.2.0]dec-3-ene derivative, the fused cyclopropane ring can be installed. The Simmons-Smith reaction is a premier method for the stereospecific cyclopropanation of alkenes. masterorganicchemistry.com This reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. masterorganicchemistry.com The carbenoid adds to the double bond in a concerted fashion, preserving the stereochemistry of the alkene. youtube.com The presence of a nearby hydroxyl or ether oxygen atom in the substrate can direct the cyclopropanation to occur on the same face of the molecule, providing a powerful tool for stereocontrol. organic-chemistry.orgnih.gov
Acid-Catalyzed Rearrangements and Recyclizations
Acid-catalyzed rearrangements offer pathways to complex polycyclic skeletons from more accessible precursors by inducing profound structural transformations. rsc.org These reactions typically proceed through carbocationic intermediates, and the migration of carbon-carbon bonds is driven by the release of ring strain or the formation of a more stable carbocation.
While a direct acid-catalyzed synthesis of 4-Oxatricyclo[6.2.0.0³˒⁵]decane is not prominently documented, the principles can be applied to plausible precursors. For example, the acid-catalyzed rearrangement of bicyclic ketones, such as those within a bicyclo[4.2.0]octane system, is a known transformation. organic-chemistry.org A strategically substituted bicyclic or tricyclic alcohol or ketone could be designed to rearrange under acidic conditions to the target tricyclic ether framework. For instance, treatment of certain bicyclic δ-hydroxy-α,β-enones with acid has been shown to induce ring enlargement and other complex rearrangements. acs.org Similarly, the rearrangement of other bicyclic systems has been observed in the presence of strong acids like sulfuric acid or trifluoroacetic acid. rsc.org The cleavage of ethers by strong acids like HBr or HI is also a well-known reaction that proceeds via protonation of the ether oxygen, followed by nucleophilic attack. rsc.org In a complex polycyclic system, this could initiate a cascade of rearrangements leading to a thermodynamically more stable, albeit structurally complex, product.
Exploration of Novel Reagents and Catalysts in Scaffold Assembly
The synthesis of the 4-oxatricyclo[6.2.0.0³˒⁵]decane scaffold benefits from the exploration of novel reagents and catalysts that can efficiently mediate key bond-forming steps.
Applications of Organometallic Reagents (e.g., Grignard reagents for carbenoid generation)
The formation of the fused cyclopropane ring is a critical step that can be achieved using metal carbenoids. While zinc-based reagents for the Simmons-Smith reaction are most common, magnesium carbenoids have emerged as effective alternatives. google.com These can be generated from α-haloalkyl compounds and a Grignard reagent, such as isopropylmagnesium chloride. acs.org Theoretical studies on the reaction of lithium and magnesium carbenoids with ethylene (B1197577) show that the reactions are stepwise and have low activation barriers. nih.govresearchgate.netuwindsor.ca
A key advantage is that Grignard reagents can be used to generate magnesium carbenoids for the cyclopropanation of unsaturated alcohols. acs.org The reaction is believed to proceed through the formation of a magnesium alcoholate, which then directs the intramolecular delivery of the carbenoid. For example, tertiary Grignard reagents (R₃CMgX) in combination with dibromomethane (B42720) have been shown to be highly effective for the cyclopropanation of allylic alcohols. acs.org This method provides an alternative to the traditional zinc-based systems and expands the toolkit for constructing cyclopropane-fused ethers.
| Carbenoid Type | Typical Reagents | Key Features | Relevant Application |
|---|---|---|---|
| Zinc Carbenoid (Simmons-Smith) | CH₂I₂ + Zn-Cu couple or Et₂Zn | Widely used, stereospecific, can be directed by hydroxyl/ether groups. organic-chemistry.orgnih.gov | Cyclopropanation of a 4-oxabicyclo[6.2.0]dec-3-ene precursor. |
| Magnesium Carbenoid | CH₂Br₂ + R₃CMgX (Grignard) | Effective alternative to zinc, useful for cyclopropanating allylic alcohols. acs.org | Cyclopropanation of an unsaturated precursor containing a directing alcohol group. |
Transition Metal-Catalyzed Coupling and Cyclization
Transition metal catalysis provides powerful and atom-economical methods for constructing complex cyclic and polycyclic systems. benthamscience.com Catalysts based on palladium, rhodium, cobalt, and nickel are particularly effective. acs.orgbenthamscience.comacs.org
Palladium-catalyzed intramolecular Heck cyclization is a robust method for forming rings. acsgcipr.org This could be applied to a suitably functionalized acyclic or monocyclic precursor to forge one of the rings in the target scaffold. Palladium(II) catalysts are also known to mediate the cyclization of unsaturated hydroperoxides to form cyclic ethers like 1,2-dioxanes, demonstrating their utility in ether synthesis. acs.org
Furthermore, transition metal-catalyzed [2+2+2] cycloadditions are exceptionally powerful for building polycyclic frameworks. rsc.orgbenthamscience.com For instance, a rhodium or cobalt catalyst could potentially assemble the bicyclo[6.2.0]octane core from a precursor containing tethered alkyne and alkene functionalities. rsc.org While these reactions typically yield aromatic or partially saturated rings, subsequent reduction can provide the saturated scaffold required for 4-oxatricyclo[6.2.0.0³˒⁵]decane. Similarly, transition metal-catalyzed [2+2] cycloadditions between bicyclic alkenes and alkynes offer an efficient route to the fused cyclobutene ring, a direct precursor to the cyclobutane moiety. acs.org
| Catalyst Type | Reaction Type | Potential Application in Synthesis | Reference |
|---|---|---|---|
| Palladium | Intramolecular C-H Arylation / Heck Cyclization | Formation of a fused ether ring from an unsaturated precursor. | acsgcipr.orgnih.gov |
| Cobalt/Rhodium | [2+2+2] Cycloaddition | Assembly of the core bicyclic skeleton from acyclic precursors with multiple unsaturations. | rsc.orgbenthamscience.com |
| Nickel/Ruthenium | [2+2] Cycloaddition | Construction of the fused cyclobutane ring from an alkene and alkyne. | acs.org |
Building Block Synthesis and Convergent Strategies
Given the complexity of 4-Oxatricyclo[6.2.0.0³˒⁵]decane, a convergent synthesis approach is highly desirable. Convergent strategies involve the independent synthesis of key fragments (building blocks) of the target molecule, which are then joined together late in the synthetic sequence. nih.gov This approach is often more efficient and flexible than a linear synthesis where the main carbon skeleton is built step-by-step.
The synthesis of complex polycyclic ethers frequently relies on convergent strategies. uwindsor.ca For the target molecule, a hypothetical convergent approach could involve the synthesis of two main building blocks:
A functionalized tetrahydropyran or cyclooctene-ether derivative, which will form the main oxygen-containing ring.
A separate fragment that can be used to form the fused cyclobutane and cyclopropane rings.
Mechanistic Investigations of Reactions Involving the 4 Oxatricyclo 6.2.0.03,5 Decane Scaffold
Analysis of Ring Strain and its Influence on Reactivity
The reactivity of the 4-Oxatricyclo[6.2.0.03,5]decane system is fundamentally governed by the substantial ring strain inherent in its tricyclic structure. This strain arises from the fusion of a four-membered oxetane (B1205548) ring with a bicyclo[6.2.0]decane system, which itself contains a strained cyclobutane (B1203170) ring. The total strain energy is a composite of angle strain, torsional strain, and transannular interactions.
The oxetane ring, a four-membered cyclic ether, possesses significant angle strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. In unsubstituted oxetane, the C-O-C bond angle is approximately 90.2°, and the C-C-C bond angle is about 84.8°. acs.org The fusion of this ring into the bicyclo[6.2.0]decane framework is expected to further distort these angles, leading to an increase in strain energy. The bicyclo[6.2.0]decane system itself is estimated to have a strain energy of approximately 30 kcal/mol.
This high degree of ring strain renders the 4-Oxatricyclo[6.2.0.03,5]decane scaffold susceptible to a variety of ring-opening reactions under conditions that would not affect less strained ethers. libretexts.org The relief of this strain provides a powerful thermodynamic driving force for chemical transformations. Both Lewis and Brønsted acids can readily catalyze the cleavage of the oxetane ring. illinois.eduacs.org The regioselectivity of this ring-opening is a key area of investigation, with cleavage potentially occurring at either of the C-O bonds of the oxetane.
| Ring System | Estimated Strain Energy (kcal/mol) | Key Contributing Factors |
| Oxetane | ~25 | Angle strain, Torsional strain |
| Bicyclo[6.2.0]decane | ~30 | Angle strain (cyclobutane), Torsional strain |
| 4-Oxatricyclo[6.2.0.03,5]decane | > 55 (estimated composite) | Fused strained rings, Distorted bond angles |
Elucidation of Rearrangement Mechanisms
The strained nature of the 4-Oxatricyclo[6.2.0.03,5]decane scaffold makes it a prime candidate for various skeletal rearrangements, often triggered by the initial ring-opening of the oxetane moiety. These rearrangements can lead to the formation of structurally diverse and complex molecular architectures.
One plausible rearrangement pathway involves a Lewis acid-catalyzed opening of the oxetane ring to generate a carbocationic intermediate. This intermediate can then undergo a variety of skeletal reorganizations, such as Wagner-Meerwein shifts, to relieve strain and form more stable carbocyclic or heterocyclic systems. For instance, migration of one of the bonds of the bicyclo[6.2.0]decane framework could lead to ring expansion or contraction, resulting in novel tricyclic systems. The specific pathway of rearrangement would be highly dependent on the nature of the Lewis acid, the solvent, and the temperature.
Another potential rearrangement mechanism is a tandem reaction sequence initiated by a nucleophilic attack on one of the carbons of the oxetane ring. This could lead to a cascade of bond-forming and bond-breaking events, ultimately resulting in a rearranged product. Such processes have been observed in other complex oxetane-containing systems and can provide access to intricate molecular scaffolds. nih.govnih.gov
Stereochemical Control and Diastereoselectivity in Transformations
The rigid, three-dimensional structure of 4-Oxatricyclo[6.2.0.03,5]decane offers significant opportunities for stereochemical control in its chemical transformations. The facial selectivity of approaching reagents is dictated by the steric hindrance imposed by the bicyclic framework.
In ring-opening reactions, the stereochemical outcome is often highly dependent on the mechanism. For example, an SN2-type nucleophilic attack on one of the oxetane carbons would proceed with inversion of stereochemistry at that center. Conversely, an SN1-type mechanism involving a carbocationic intermediate might lead to a mixture of stereoisomers. However, the inherent chirality of the starting material can still influence the facial selectivity of the nucleophilic attack on the carbocation.
The diastereoselectivity of transformations involving this scaffold is a critical aspect of its synthetic utility. The fused ring system can effectively shield one face of the molecule, directing incoming reagents to the more accessible face. This has been observed in the reactions of other substituted oxetanes, where high levels of diastereoselectivity are achieved. acs.orgacs.org Computational studies on related systems can provide valuable insights into the transition state geometries that govern these stereochemical outcomes. bohrium.com
| Reaction Type | Expected Stereochemical Outcome | Factors Influencing Diastereoselectivity |
| SN2 Ring-Opening | Inversion of configuration | Steric hindrance from the bicyclic frame |
| SN1 Ring-Opening | Racemization or retention/inversion mixture | Facial bias due to the chiral scaffold |
| Rearrangements | Dependent on concerted vs. stepwise nature | Conformational constraints of the tricyclic system |
Identification and Characterization of Reactive Intermediates
The mechanistic pathways of reactions involving 4-Oxatricyclo[6.2.0.03,5]decane are expected to proceed through various reactive intermediates. The direct observation and characterization of these transient species are challenging but crucial for a complete understanding of the reaction mechanisms.
Carbocationic Intermediates: As mentioned, acid-catalyzed ring-opening of the oxetane is likely to generate carbocationic intermediates. The stability and subsequent fate of these carbocations are of significant interest. The initial carbocation formed upon C-O bond cleavage could be stabilized by the oxygen atom through resonance. Spectroscopic techniques such as low-temperature NMR could potentially be employed to observe these species.
Carbenoid Intermediates: While less common for simple ethers, the high strain of the 4-Oxatricyclo[6.2.0.03,5]decane system might allow for the formation of carbenoid-like species under certain conditions, for instance, in reactions with organometallic reagents. Carbenoids are intermediates that exhibit carbene-like reactivity. youtube.comyoutube.com In the context of this scaffold, a carbenoid could be formed through the reaction of a metal with one of the C-O bonds of the oxetane.
Enolic Forms: Depending on the reaction conditions, it is conceivable that rearrangement pathways could lead to the formation of enolic intermediates. For example, a base-catalyzed rearrangement could involve the deprotonation of a carbon adjacent to a newly formed carbonyl group, leading to an enolate or enol. These intermediates are key in many organic transformations and their formation would open up further reactive pathways.
Kinetic and Thermodynamic Studies of Reaction Pathways
A quantitative understanding of the reactivity of 4-Oxatricyclo[6.2.0.03,5]decane requires detailed kinetic and thermodynamic studies of its reaction pathways. Such studies can provide valuable data on activation energies, reaction rates, and the relative stabilities of intermediates and products.
Kinetic Studies: By monitoring the rate of disappearance of the starting material and the appearance of products under various conditions (e.g., different temperatures, catalyst concentrations), one can determine the rate law for a given reaction. This information is essential for elucidating the reaction mechanism. For instance, a first-order dependence on both the substrate and the catalyst would be consistent with a bimolecular rate-determining step. Computational studies can complement experimental kinetics by providing calculated activation barriers for different proposed pathways. acs.org
Thermodynamic Studies: The thermodynamic parameters of reactions involving this scaffold are largely dictated by the release of ring strain. Calorimetric measurements could be used to determine the enthalpy of reaction for various transformations, providing a direct measure of the strain energy released. The Gibbs free energy of reaction, which also accounts for entropy changes, determines the position of the equilibrium. Thermodynamic studies on aqueous solutions of other cyclic ethers have provided insights into their behavior. rsc.org
| Parameter | Method of Determination | Significance |
| Rate Law | Monitoring reaction progress under varying concentrations | Elucidates the molecularity of the rate-determining step |
| Activation Energy (Ea) | Arrhenius plot (rate vs. temperature) | Provides insight into the energy barrier of the reaction |
| Enthalpy of Reaction (ΔH) | Calorimetry | Quantifies the release of ring strain |
| Gibbs Free Energy (ΔG) | Equilibrium constant measurements | Determines the spontaneity and position of equilibrium |
Advanced Spectroscopic and Crystallographic Analyses for Structural and Conformational Elucidation
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
To fully determine the complex structure of 4-Oxatricyclo[6.2.0.03,5]decane, a suite of multidimensional NMR experiments would be essential. Standard 1D ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons. However, due to the highly coupled nature of this strained tricyclic system, extensive 2D NMR analysis, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be required for unambiguous assignment of all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be crucial for establishing through-space correlations, which are vital for determining the relative stereochemistry of the molecule.
Hypothetical ¹H and ¹³C NMR Data for 4-Oxatricyclo[6.2.0.03,5]decane
| Atom No. | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | 2.5 - 2.8 | 45 - 50 |
| 2 | 2.3 - 2.6 | 40 - 45 |
| 3 | 4.0 - 4.3 | 75 - 80 |
| 5 | 4.0 - 4.3 | 75 - 80 |
| 6 | 2.3 - 2.6 | 40 - 45 |
| 7 | 1.8 - 2.1 | 30 - 35 |
| 8 | 1.5 - 1.8 | 25 - 30 |
| 9 | 1.5 - 1.8 | 25 - 30 |
Note: This table is a hypothetical representation and is not based on experimental data.
Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Determination
Assuming 4-Oxatricyclo[6.2.0.03,5]decane is chiral, its absolute configuration would be determined using chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These methods measure the differential absorption and rotation of circularly polarized light. The experimental CD and ORD spectra would be compared with spectra predicted from quantum chemical calculations for both possible enantiomers. A match between the experimental and a calculated spectrum would allow for the assignment of the absolute configuration. This combined experimental and theoretical approach is a powerful tool for stereochemical elucidation of complex chiral molecules. nih.govnsf.govnih.gov
Single-Crystal X-ray Diffraction for Solid-State Structure and Conformation
The most definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction. researchgate.netacs.orgmdpi.com If a suitable single crystal of 4-Oxatricyclo[6.2.0.03,5]decane could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This data would offer an unambiguous depiction of the molecule's conformation in the solid state, revealing the extent of ring strain in the fused cyclobutane (B1203170) and oxetane (B1205548) rings. For a related compound, 2,6-Dimethyl-4-oxo-3-oxatricyclo[5.2.1.02,6]decane-1-carboxamide, X-ray analysis revealed significant angle deviations due to steric repulsion. nih.gov
Hypothetical Crystallographic Data for 4-Oxatricyclo[6.2.0.03,5]decane
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Volume (ų) | 820 |
| Z | 4 |
Note: This table is a hypothetical representation and is not based on experimental data.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Strain Analysis
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. ssbodisha.ac.in For 4-Oxatricyclo[6.2.0.03,5]decane, the C-O-C stretching vibrations of the ether functional group would be prominent in the IR spectrum, typically in the 1000-1250 cm⁻¹ region. suniv.ac.in The presence of the strained cyclobutane ring would likely give rise to characteristic C-H stretching and CH₂ scissoring vibrations at higher frequencies than in unstrained alkanes. dtic.mildocbrown.info The vibrational spectra of cyclobutane itself show characteristic absorptions that can be used for identification. ifo.lviv.uaacs.org Analysis of these vibrational frequencies, often aided by computational modeling, can provide insights into the molecular structure and the degree of ring strain.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of 4-Oxatricyclo[6.2.0.03,5]decane, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum, typically obtained by electron impact (EI) or other ionization methods, provides valuable structural information. For cyclic ethers, fragmentation often involves cleavage of the C-O bonds and subsequent rearrangements. nih.govdocumentsdelivered.com The fragmentation of bicyclic alcohols has also been studied to understand the influence of the ring system on the fragmentation pathways. acs.orgacs.org Analysis of these fragmentation pathways would help to piece together the connectivity of the tricyclic skeleton.
Spectroscopic Probes for Reaction Monitoring
Spectroscopic techniques such as NMR, IR, and UV-Vis can be employed to monitor reactions involving 4-Oxatricyclo[6.2.0.03,5]decane in real-time. For instance, if this compound were to undergo a ring-opening reaction, the disappearance of its characteristic spectroscopic signals and the appearance of new signals corresponding to the product could be tracked over time. This allows for the study of reaction kinetics and mechanisms. For example, the synthesis of a functionalized tricyclo[6.2.0.0]decane ring system was monitored using NMR. ias.ac.in
Potential Applications and Advanced Materials Science Contributions
Role as Building Blocks in the Synthesis of Complex Organic Molecules
The strained ring system of 4-Oxatricyclo[6.2.0.03,5]decane makes it a potentially high-energy molecule that could undergo various ring-opening and rearrangement reactions to afford complex molecular architectures.
While no natural products containing the 4-Oxatricyclo[6.2.0.03,5]decane core have been identified, the broader family of tricyclo[6.2.0.0]decane derivatives is found in nature. For instance, the carbocyclic analogue, tricyclo[6.2.0.02,6]decane, forms the core of natural products like kelsoene and poduran. This suggests that the oxa-variant could serve as a valuable synthetic precursor for novel, non-natural polycyclic compounds with potential biological activity. The embedded ether linkage could influence the pharmacokinetic properties of such analogs.
The rigid tricyclic structure of 4-Oxatricyclo[6.2.0.03,5]decane could be exploited to control the spatial arrangement of appended functional groups. This is a critical aspect in the design of molecules for applications such as molecular recognition, host-guest chemistry, and the development of pharmacologically active agents. The defined geometry of the scaffold could help in pre-organizing binding sites for specific targets. For example, derivatives of the related 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione have been synthesized as potential scaffolds for neuroprotective agents.
Integration into Polymer Architectures and Composites
The incorporation of rigid, three-dimensional structures into polymer chains can significantly impact their properties.
Functionalized derivatives of 4-Oxatricyclo[6.2.0.03,5]decane could potentially serve as monomers for the synthesis of novel polymers. Ring-opening metathesis polymerization (ROMP) or cationic ring-opening polymerization are conceivable strategies, depending on the specific functionalities introduced onto the tricyclic core. The resulting polymers would be expected to exhibit high thermal stability and rigidity due to the incorporation of the bulky, non-planar tricyclic unit.
As an additive, 4-Oxatricyclo[6.2.0.03,5]decane or its derivatives could be blended with existing polymers to modify their physical properties. The rigid structure could enhance the modulus and glass transition temperature of the host polymer. Furthermore, the polarity introduced by the ether oxygen could influence properties like adhesion and dye-uptake.
Development as Chiral Auxiliaries and Organocatalysts
The inherent chirality and rigid conformation of the 4-Oxatricyclo[6.2.0.03,5]decane framework make it an attractive, yet unexplored, scaffold for applications in asymmetric synthesis.
If synthesized in an enantiomerically pure form, this compound could be functionalized to create novel chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. The rigid structure of the 4-Oxatricyclo[6.2.0.03,5]decane core could provide a well-defined chiral environment to direct the approach of reagents to a prochiral substrate.
Furthermore, the introduction of catalytic moieties, such as primary or secondary amines, could lead to the development of novel organocatalysts. The rigid scaffold would hold the catalytic groups in a specific spatial orientation, which could translate into high levels of stereocontrol in asymmetric transformations. The development of such catalysts remains a promising area for future research.
Exploration in Synthetic Lubricant Formulations
The compact and rigid structure of tricyclic compounds can impart desirable properties for lubricant applications, such as high thermal stability and resistance to shear degradation. The presence of an ether linkage in 4-Oxatricyclo[6.2.0.03,5]decane could influence its polarity and affinity for metal surfaces, potentially offering benefits in terms of film formation and friction reduction. However, without empirical data, its performance as a base oil or additive in synthetic lubricants remains purely speculative.
Components in Bio-Derived Materials and Pyrolysis Products
The "Oxa" prefix indicates the presence of an oxygen atom, making it a heterocyclic ether. Such structures are found in various natural products and can be targets for synthesis from bio-based feedstocks. If this compound were to be identified as a pyrolysis product of biomass, it could serve as a marker for specific degradation pathways of lignocellulosic materials. Its potential incorporation into bio-derived polymers could be explored, where its rigid tricyclic core might enhance the thermal and mechanical properties of the resulting material. Again, these are areas that require substantial future research to be substantiated.
Future Research Directions and Challenges in Oxatricyclodecane Chemistry
Development of More Sustainable and Atom-Economical Synthetic Strategies
A primary goal in modern organic synthesis is the development of environmentally benign and efficient chemical transformations. For complex molecules like oxatricyclodecanes, this translates to a need for more sustainable and atom-economical synthetic strategies. Atom economy, a concept that emphasizes the maximization of atoms from starting materials incorporated into the final product, is a key metric for green chemistry. jocpr.comrsc.org Reactions with high atom economy minimize the generation of waste, leading to more sustainable processes. jocpr.com
Future research in this area will likely focus on several key themes:
Catalytic Cyclization Reactions: The development of novel catalytic methods for the construction of the oxatricyclodecane skeleton is a significant area of interest. Transition-metal-catalyzed reactions, for instance, can offer milder reaction conditions and higher selectivity, thereby reducing energy consumption and waste.
Rearrangement and Addition Reactions: These reaction types are inherently more atom-economical than substitution and elimination reactions. rsc.org Future strategies may involve designing synthetic routes that maximize the use of rearrangements and additions to build the tricyclic framework.
Renewable Feedstocks: The use of starting materials derived from renewable resources is a cornerstone of green chemistry. Research into synthetic pathways that can convert biomass-derived feedstocks into valuable polycyclic ether structures will be a critical area of investigation.
| Strategy | Description | Potential Impact |
| Catalytic Cyclizations | Employing catalysts to facilitate the formation of the polycyclic ring system under mild conditions. | Reduced energy consumption, higher yields, and less waste. |
| Atom-Economical Reactions | Prioritizing reactions like additions and rearrangements that incorporate a high percentage of reactant atoms into the final product. | Minimized waste generation and improved resource efficiency. jocpr.comrsc.org |
| Renewable Feedstocks | Utilizing starting materials derived from biomass to reduce reliance on petrochemicals. | Enhanced sustainability and a more circular chemical economy. |
| Protecting-Group-Free Synthesis | Designing synthetic routes that avoid the use of temporary protecting groups for functional moieties. | Increased efficiency, reduced step count, and less chemical waste. |
Exploration of New Reactivity Modes and Cascade Reactions
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are powerful tools for the rapid construction of molecular complexity. nih.govmit.edusemanticscholar.orgnih.gov In the context of polycyclic ethers, epoxide-opening cascades have proven to be a particularly effective strategy. nih.govmit.edusemanticscholar.orgnih.gov
Future research will likely expand on this concept and explore other novel reactivity modes:
Expanding the Scope of Cascade Reactions: While epoxide-opening cascades are well-established, there is significant potential to develop new types of cascade reactions for the synthesis of oxatricyclodecanes. This could involve the use of different initiating functionalities or the development of novel catalytic systems to trigger the cascade.
Photochemical and Electrochemical Methods: The use of light or electricity to drive chemical reactions can provide access to unique reactivity that is not achievable through traditional thermal methods. The application of photochemistry and electrochemistry to the synthesis of polycyclic ethers is a promising area for future exploration.
Frustrated Lewis Pair Chemistry: Frustrated Lewis pairs (FLPs) are combinations of Lewis acids and bases that are sterically prevented from forming a classical adduct. This unquenched reactivity can be harnessed to activate small molecules and catalyze a variety of transformations, including cyclizations.
Computational Design and Rational Synthesis of Tailored Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of oxatricyclodecane chemistry, computational methods can be used to design and predict the properties of novel derivatives with specific functionalities.
Key areas of focus for computational research include:
Structure-Property Relationships: Using computational models to understand how modifications to the oxatricyclodecane scaffold will affect its physical, chemical, and biological properties.
Reaction Prediction and Optimization: Employing computational tools to predict the outcome of chemical reactions and to optimize reaction conditions for the synthesis of new derivatives.
Virtual Screening: Screening large virtual libraries of oxatricyclodecane derivatives to identify candidates with desired properties for further experimental investigation.
The integration of computational design with synthetic chemistry will enable a more rational and efficient approach to the development of new polycyclic ether-based molecules.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise fashion, offers several advantages over traditional synthetic methods, including improved safety, better reproducibility, and easier scalability. syrris.comcroucher.org.hksyrris.comnih.gov The integration of flow chemistry with automated synthesis platforms has the potential to revolutionize the way complex molecules like oxatricyclodecanes are synthesized. syrris.comcroucher.org.hk
Future research in this area will likely involve:
Development of Flow-Based Synthetic Routes: Adapting existing batch syntheses of polycyclic ethers to continuous flow processes.
Automated Reaction Optimization: Using automated systems to rapidly screen a wide range of reaction parameters to identify the optimal conditions for a given transformation. syrris.com
On-Demand Synthesis: Developing automated platforms that can synthesize specific oxatricyclodecane derivatives on demand, which would be particularly valuable for applications in drug discovery and personalized medicine.
| Technology | Advantages | Future Applications in Oxatricyclodecane Synthesis |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scalability, and potential for automation. syrris.comcroucher.org.hksyrris.comnih.gov | Development of continuous processes for the synthesis of oxatricyclodecane and its derivatives, enabling safer and more efficient production. croucher.org.hksyrris.com |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, and improved reproducibility. syrris.com | Accelerated discovery of new synthetic routes and rapid generation of diverse libraries of oxatricyclodecane derivatives for biological screening. |
Addressing Challenges in Scalable Production of Complex Polycyclic Ethers
While the synthesis of complex polycyclic ethers on a laboratory scale is a significant achievement, the scalable production of these molecules presents a number of challenges. Addressing these challenges is crucial for the translation of academic discoveries into real-world applications.
Key challenges and future research directions include:
Cost of Starting Materials and Reagents: The starting materials and reagents used in the synthesis of complex polycyclic ethers can be expensive, which can be a major barrier to large-scale production. Future research will need to focus on developing synthetic routes that utilize cheaper and more readily available starting materials.
Purification and Isolation: The purification of complex polycyclic ethers can be challenging and often requires the use of large volumes of solvents. The development of more efficient and sustainable purification methods, such as supercritical fluid chromatography, will be important for scalable production.
Process Safety: Some of the reactions used in the synthesis of polycyclic ethers may involve hazardous reagents or intermediates. Ensuring the safety of these processes at scale is a critical consideration. The adoption of flow chemistry can mitigate some of these safety concerns. syrris.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
